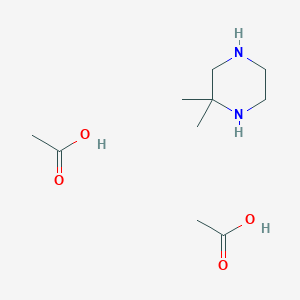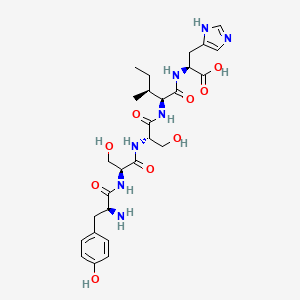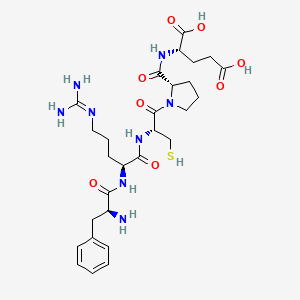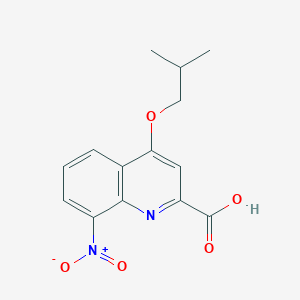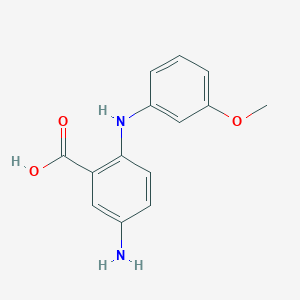
4-Amino-1,3-selenazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,3-selenazol-2(5H)-one: is an organoselenium compound characterized by the presence of selenium in its heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-selenazol-2(5H)-one typically involves the cyclization of appropriate selenourea derivatives. One common method includes the reaction of selenourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety in handling selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1,3-selenazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazole ring to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenazole derivatives.
Substitution: Various substituted selenazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-1,3-selenazol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antioxidant or anticancer agent.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 4-Amino-1,3-selenazol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its selenium atom. The exact pathways involved can vary, but the compound’s ability to undergo redox reactions is a key feature.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,3-thiazol-2(5H)-one: Similar structure but contains sulfur instead of selenium.
4-Amino-1,3-oxazol-2(5H)-one: Contains oxygen instead of selenium.
4-Amino-1,3-imidazol-2(5H)-one: Contains nitrogen instead of selenium.
Uniqueness
4-Amino-1,3-selenazol-2(5H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications.
Propriétés
Numéro CAS |
832133-96-7 |
|---|---|
Formule moléculaire |
C3H4N2OSe |
Poids moléculaire |
163.05 g/mol |
Nom IUPAC |
4-amino-5H-1,3-selenazol-2-one |
InChI |
InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
Clé InChI |
SNIAFIMRJZKNKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(=O)[Se]1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)

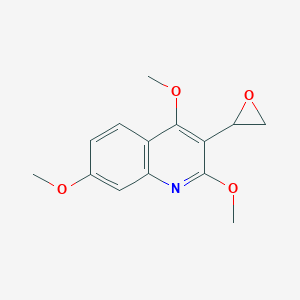
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
